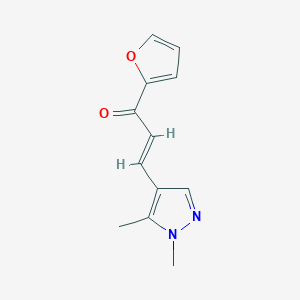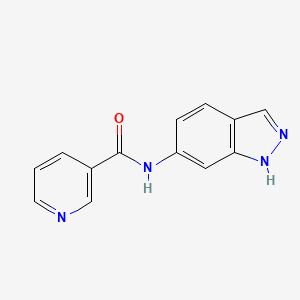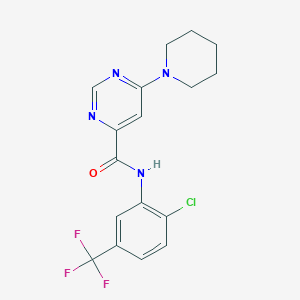
5,6-Dichloro-2-naphthalen-1-ylisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-naphthalen-1-ylisoindole-1,3-dione is a chemical compound with the molecular formula C18H9Cl2NO2 . It is an isoindole-1,3-dione derivative . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . The direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen has been demonstrated for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .Physical and Chemical Properties Analysis
The average mass of this compound is 342.176 Da and the monoisotopic mass is 341.001038 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study presented a novel access to functionalized naphthalene-1,2-diones through cascade reactions, which could be relevant for the synthesis and exploration of compounds like 5,6-Dichloro-2-naphthalen-1-ylisoindole-1,3-dione (Yan He, Tian-Cheng Feng, & Xuesen Fan, 2019).
- Another study discussed the synthesis and characterization of naphthalene-1,4-dione derivatives, indicating their potential use in the development of new chemical sensors and materials (Prajkta Gosavi-Mirkute et al., 2017).
Biological Activities and Applications
- A research paper explored the cytotoxic properties of certain naphthalene derivatives, which may have implications for the biological activities of related compounds like this compound (Ling Liu et al., 2013).
- A study on the synthesis and evaluation of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives demonstrated their potential as anticonvulsant agents, highlighting the medicinal chemistry applications of naphthalene derivatives (Nagat Ghareb et al., 2017).
Photophysical Properties
- Research on Eu3+-naphthalene-1,4-dione complexes revealed insights into their photophysical properties, suggesting potential applications in fields like optoelectronics and sensing (D. Ambili Raj et al., 2008).
Molecular Interactions and Crystal Structures
- A paper on the crystal structures of naphthalene-1,4-dione derivatives provided valuable information on their molecular interactions, which could be useful for understanding the properties of related compounds (Shi-Liang Huang et al., 2008).
Direcciones Futuras
The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones demonstrates the future directions in the field . These compounds have complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been found to modulate the dopamine receptor d2 . This suggests a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting a potential capacity in the treatment of Alzheimer’s disease.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to involve green, waste-free transformations with a high atom economy , suggesting that the synthesis process is environmentally friendly.
Propiedades
IUPAC Name |
5,6-dichloro-2-naphthalen-1-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO2/c19-14-8-12-13(9-15(14)20)18(23)21(17(12)22)16-7-3-5-10-4-1-2-6-11(10)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJRUNPBFMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2825372.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride](/img/structure/B2825374.png)
![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)


![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)
![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)
